molecular formula C9H9BrCl2O B13005605 1-Bromo-2,5-dichloro-4-isopropoxybenzene

1-Bromo-2,5-dichloro-4-isopropoxybenzene

Cat. No.: B13005605
M. Wt: 283.97 g/mol
InChI Key: COZAFCAWWXXPPN-UHFFFAOYSA-N
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Description

1-Bromo-2,5-dichloro-4-isopropoxybenzene is an organic compound with the molecular formula C9H9BrCl2O It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and isopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2,5-dichloro-4-isopropoxybenzene typically involves the bromination and chlorination of isopropoxybenzene derivatives. One common method includes the following steps:

    Starting Material: The synthesis begins with 4-isopropoxybenzene.

    Bromination: The compound undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Chlorination: The brominated product is then chlorinated using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions can enhance the stability and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,5-dichloro-4-isopropoxybenzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring.

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the isopropoxy group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound to its corresponding alcohol.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can replace the halogen atoms.

Major Products Formed

    Oxidation: The oxidation of the isopropoxy group can yield carboxylic acids or aldehydes.

    Reduction: Reduction can produce alcohols.

    Substitution: Substitution reactions can yield various substituted benzene derivatives.

Scientific Research Applications

1-Bromo-2,5-dichloro-4-isopropoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,5-dichloro-4-isopropoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The electron-withdrawing groups on the benzene ring make it more susceptible to attack by electrophiles, leading to the formation of substituted benzene derivatives. The compound can also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2,5-dichloro-4-isopropoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H9BrCl2O

Molecular Weight

283.97 g/mol

IUPAC Name

1-bromo-2,5-dichloro-4-propan-2-yloxybenzene

InChI

InChI=1S/C9H9BrCl2O/c1-5(2)13-9-4-7(11)6(10)3-8(9)12/h3-5H,1-2H3

InChI Key

COZAFCAWWXXPPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1Cl)Br)Cl

Origin of Product

United States

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